An In-depth Technical Guide to 3,5-Dichloro-N-Boc-DL-phenylalanine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3,5-Dichloro-N-Boc-DL-phenylalanine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-N-Boc-DL-phenylalanine is a synthetically modified amino acid that serves as a crucial building block in the design and synthesis of novel peptides and peptidomimetics. The incorporation of chlorine atoms onto the phenyl ring of phenylalanine significantly alters its electronic and steric properties, offering a valuable tool for medicinal chemists to modulate the pharmacological profile of lead compounds. The N-terminal tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the potential applications of 3,5-Dichloro-N-Boc-DL-phenylalanine in drug discovery and development.
Physicochemical Properties
| Property | Estimated Value | Rationale for Estimation |
| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | Based on the addition of two chlorine atoms to the phenyl ring of N-Boc-phenylalanine (C₁₄H₁₉NO₄). |
| Molecular Weight | 334.19 g/mol | Calculated based on the molecular formula.[2] |
| Appearance | White to off-white solid | Typical appearance for protected amino acids.[3] |
| Melting Point | >100 °C (with decomposition) | The melting point is expected to be higher than N-Boc-DL-phenylalanine (approx. 85-87 °C) due to increased molecular weight and intermolecular interactions from the chlorine atoms. |
| Solubility | Soluble in organic solvents like dichloromethane (DCM), methanol, and dimethylformamide (DMF). Insoluble in water. | The Boc protecting group and the chlorinated phenyl ring increase lipophilicity, leading to good solubility in organic solvents. |
| Stability | Stable under standard storage conditions (2-8 °C, dry).[4] Labile to strong acids. | The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is a key feature for its use in peptide synthesis. It is generally stable to basic and reductive conditions. |
Synthesis of 3,5-Dichloro-N-Boc-DL-phenylalanine: A Step-by-Step Protocol
The synthesis of 3,5-Dichloro-N-Boc-DL-phenylalanine is typically achieved through the N-terminal protection of 3,5-Dichloro-DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). The following is a well-established protocol adaptable for this synthesis.[5][6]
Materials and Reagents:
-
3,5-Dichloro-DL-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Experimental Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3,5-Dichloro-DL-phenylalanine in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution. Stir the mixture at room temperature until the amino acid is completely dissolved.
-
Boc Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution. Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Work-up:
-
Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 using a 1 M HCl solution. This will precipitate the N-Boc protected amino acid.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 3,5-Dichloro-N-Boc-DL-phenylalanine can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydroxide is used to deprotonate the amino group of the phenylalanine derivative, making it nucleophilic and reactive towards the electrophilic carbonyl carbons of Boc₂O.
-
Use of 1,4-Dioxane: This co-solvent helps to solubilize both the polar amino acid salt and the nonpolar Boc₂O, facilitating a homogenous reaction mixture.
-
Acidification: The N-Boc protected amino acid is soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate out of the aqueous phase, allowing for its extraction into an organic solvent.
Applications in Drug Discovery and Development
The unique properties of 3,5-Dichloro-N-Boc-DL-phenylalanine make it a valuable tool for medicinal chemists.
-
Peptide and Peptidomimetic Synthesis: It serves as a building block in the synthesis of peptides with modified properties.[7] The dichloro substitution can introduce conformational constraints, enhance binding affinity to biological targets, and improve metabolic stability by blocking sites of enzymatic degradation.
-
Modulation of Pharmacokinetic Properties: The introduction of chlorine atoms increases the lipophilicity of the resulting peptide, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with 3,5-Dichloro-DL-phenylalanine, researchers can probe the specific interactions between a peptide and its receptor, providing insights for the design of more potent and selective drug candidates. For example, halogenated phenylalanine analogs have been explored for their potential to modulate glutamatergic transmission.
Experimental Workflow: Incorporation into a Peptide Sequence
The following diagram illustrates a generalized workflow for the incorporation of 3,5-Dichloro-N-Boc-DL-phenylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS).
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Conclusion
3,5-Dichloro-N-Boc-DL-phenylalanine represents a valuable synthetic amino acid for the development of novel peptide-based therapeutics. Its unique electronic and steric properties, conferred by the dichloro substitution, provide a powerful tool for modulating the biological activity and pharmacokinetic profile of peptides. The straightforward synthesis of this building block and its compatibility with standard peptide synthesis protocols ensure its continued utility in the field of drug discovery. As the demand for more potent, selective, and stable peptide drugs grows, the importance of non-natural amino acids like 3,5-Dichloro-N-Boc-DL-phenylalanine will undoubtedly increase.
References
-
Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel peptide derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Pozdnev, V. F. (1984). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 62, 19. [Link]
-
Wikipedia. Phenylalanine. [Link]
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. N-Boc-DL-phenylalanine, 95%:Biochemical Reagents:Amino Acids | Fisher Scientific [fishersci.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Boc-3,5-Dichloro-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
